Brevetoxin pbtx-9
Description
Brevetoxin PbTx-9 is a neurotoxic polyether compound produced by the marine dinoflagellate Karenia brevis, primarily during harmful algal blooms (HABs) in the Gulf of Mexico . It belongs to the type-2 brevetoxin family, which includes PbTx-2, PbTx-3, PbTx-5, PbTx-6, and PbTx-9, all derived from the brevetoxin B backbone . Structurally, PbTx-9 is distinguished by a -CH2CH(CH3)CH2OH substituent, which influences its biological activity and environmental behavior .
PbTx-9 is a known human metabolite of PbTx-2, generated via cytochrome P450 3A4-mediated oxidation in the liver . It contributes to neurotoxic shellfish poisoning (NSP) and respiratory irritation in humans, with mechanisms involving voltage-gated sodium channel (VGSC) activation .
Properties
Molecular Formula |
C50H74O14 |
|---|---|
Molecular Weight |
899.12 g/mol |
IUPAC Name |
(21Z)-14-(1-hydroxypropan-2-yl)-1,3,11,24,31,41,44-heptamethyl-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,39-dien-12-ol |
InChI |
InChI=1S/C49H74O13/c1-25-12-15-52-35-20-38-47(6,61-44(25)35)22-36-31(56-38)16-26(2)43-29(54-36)11-14-46(5)39(58-43)21-40-48(7,62-46)23-42-45(4,60-40)13-9-10-28-32(57-42)17-34-33(53-28)19-41-49(8,59-34)37(51)18-30(55-41)27(3)24-50/h9-10,12,15,25-44,50-51H,11,13-14,16-24H2,1-8H3/b10-9- |
SMILES |
CC1CC2C(CC3(C(O2)CC4C(O3)C(C=CO4)C)C)OC5C1OC6CC7C(CC8C(O7)(CC=CC9C(O8)CC1C(O9)CC2C(O1)(C(CC(O2)C(C)CO)O)C)C)(OC6(CC5)C)C |
Purity |
95 % (HPLC) |
Origin of Product |
United States |
Scientific Research Applications
Biochemical Properties and Mechanism of Action
Brevetoxin PbTx-9 is characterized by its ability to bind to voltage-gated sodium channels in nerve cells, leading to disruption of normal neurological processes. This binding can cause symptoms associated with neurologic shellfish poisoning (NSP) in humans and other animals. The structural characteristics of PbTx-9 include a polyether backbone that contributes to its lipid solubility and neurotoxic effects, similar to other brevetoxins like PbTx-2 and PbTx-3 .
Detection Methods
Aptamer-Based Biosensors : Recent advances have seen the development of biosensors utilizing aptamers specific to brevetoxins. For instance, a study reported the creation of an aptamer-based biosensor for detecting PbTx-1, which exhibited high specificity and sensitivity, indicating potential applicability for PbTx-9 detection as well .
Immunoassays : Enzyme-linked immunosorbent assays (ELISA) have been established for detecting various brevetoxins in biological samples. These assays have demonstrated varying cross-reactivity with different brevetoxin analogs, including PbTx-9, allowing for quantitative analysis in human plasma and other matrices .
Ecological Impact and Monitoring
Brevetoxins, including PbTx-9, play a crucial role in marine ecosystems, particularly during harmful algal blooms (HABs). Monitoring the concentration of brevetoxins in marine environments is vital for assessing the health of aquatic life and preventing NSP outbreaks in humans. Studies have shown that brevetoxin accumulation varies significantly among marine species, influencing food web dynamics and species health .
Case Studies
Case Study 1: Marine Mammals
Research has documented the effects of brevetoxin exposure on marine mammals such as bottlenose dolphins and manatees. In one study, elevated levels of PbTx-9 were found in the liver tissues of manatees during red tide events, correlating with observed health issues like respiratory distress and immune suppression .
Case Study 2: Human Health Risks
Epidemiological studies have linked brevetoxin exposure through contaminated shellfish consumption to NSP outbreaks. A notable case involved a significant increase in reported NSP cases during a red tide event along the Gulf Coast, where PbTx-9 was detected in shellfish samples .
Potential Therapeutic Applications
While primarily recognized for their toxicity, some studies suggest that brevetoxins may have therapeutic potential. Research into their effects on ion channels has led to investigations into their use in stroke therapy, particularly focusing on analogs like PbTx-2 and PbTx-3. However, further studies are necessary to explore whether PbTx-9 could offer similar benefits without adverse effects .
Chemical Reactions Analysis
Structural Characteristics and Stability
PbTx-9 (C₅₀H₇₄O₁₄, monoisotopic mass 898.5 Da) is a B-type brevetoxin derived from PbTx-3 via α-methylene reduction . Key features include:
-
Lactone ring (A-ring) : Critical for voltage-gated sodium channel (VGSC) binding.
-
H-ring conformation : Boat-chair configuration stabilizes neurotoxic activity .
-
Hydrophobicity : LogP = 6.3, influencing environmental persistence and interactions .
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₅₀H₇₄O₁₄ | |
| Monoisotopic mass | 898.5 Da | |
| LogP | 6.3 | |
| VGSC binding affinity | Lower than PbTx-2/PbTx-3 |
Acidic Hydrolysis
-
Stability : PbTx-9 resists acid-induced degradation due to its reduced α-methylene group and lack of aldehyde functionality .
-
Lactone ring : Minimal opening compared to aldehyde-containing analogs (e.g., PbTx-2) .
Basic Hydrolysis
-
Lactone ring opening : Occurs at a slower rate than PbTx-2 (Type B backbone) .
-
Reversibility : Ring re-closes upon neutralization, limiting detoxification potential .
Oxidative Reactions
PbTx-9 undergoes irreversible oxidation under strong oxidizing conditions:
-
Permanganate (KMnO₄) : Cleaves double bonds, leading to detoxification .
-
Environmental oxidation : Likely forms hydroxylated or epoxidized derivatives, though specific metabolites are undocumented .
Environmental Persistence and Interactions
-
Sediment binding : Moderately recovered (~40%) via methanol extraction, indicating strong adsorption to organic particles .
-
Thermal stability : Resists decomposition during cooking or freezing .
| Matrix | Recovery (%) | Method | Reference |
|---|---|---|---|
| Marine sediment | 40 ± 5 | Sonication + MeOH |
Analytical Detection
Comparison with Similar Compounds
Structural and Functional Differences
Key Observations :
- Potency : PbTx-1 is the most potent brevetoxin (EC50 ~1 nM for VGSC activation), while PbTx-2 and PbTx-9 exhibit moderate toxicity .
- Environmental Prevalence : PbTx-2 and PbTx-3 dominate in aerosols and seawater, whereas PbTx-9 is detected at lower concentrations (≤10% of total brevetoxins) .
- Metabolic Pathways : PbTx-9 is exclusively a human metabolite, unlike PbTx-3, which forms abiotically in the environment .
Analytical Detection and Environmental Behavior
Environmental Persistence :
Clinical and Ecological Implications
- Human Health : PbTx-9’s role in chronic NSP symptoms (e.g., gastrointestinal distress, headache) is understudied compared to PbTx-2 and PbTx-3. Its metabolite status suggests bioaccumulation risks .
- Ecological Impact : While less abundant, PbTx-9 contributes to fish kills and marine mammal mortality during HABs, though PbTx-2 remains the primary driver .
Preparation Methods
Nutrient Optimization
Nutrient composition significantly impacts brevetoxin yields. Studies indicate that acetate and intermediates from the citric acid cycle are critical for constructing PbTx-9’s polyether backbone. Trace metal additions, particularly selenium, enhance metabolic activity and toxin synthesis.
Extraction of Lipophilic Brevetoxins
Cell Lysis and Solvent Extraction
Post-cultivation, cells are disrupted via probe sonication (40% output, 3 × 1-minute intervals) to release intracellular toxins. Ethyl acetate is the preferred solvent for liquid-liquid extraction due to its high affinity for lipophilic brevetoxins. Alternative solvents like acetone, methanol, and acetonitrile are also effective but require optimization to minimize co-extraction of polar impurities.
Efficiency and Yield
Extraction efficiency is validated using matrix controls (e.g., non-toxin-producing K. mikimotoi cultures spiked with PbTx-9). Ethyl acetate achieves >90% recovery rates for brevetoxins, though PbTx-9’s lower abundance relative to PbTx-2 and PbTx-3 necessitates larger biomass inputs.
Chromatographic Purification
Flash Chromatography
Initial crude extracts undergo fractionation via Combi-Flash™ chromatography, leveraging normal-phase silica columns to separate brevetoxins by polarity. Mobile phases typically combine hexane-ethyl acetate gradients, with PbTx-9 eluting in mid-polarity fractions.
High-Performance Liquid Chromatography (HPLC)
Final purification employs reverse-phase HPLC (C18 columns) with acetonitrile-water mobile phases. PbTx-9’s retention time is calibrated against standards, achieving ≥95% purity.
Analytical HPLC Conditions
-
Column : C18, 250 × 4.6 mm, 5 μm
-
Mobile Phase : 70% acetonitrile/30% water (isocratic)
-
Flow Rate : 1 mL/min
Structural Characterization
Spectroscopic Analysis
PbTx-9’s structure is confirmed via:
X-ray Crystallography
While limited for PbTx-9, analogs like PbTx-2 reveal ladder-like polyether frameworks, supporting PbTx-9’s undecacyclic topology.
Challenges in PbTx-9 Preparation
Low Natural Abundance
PbTx-9 constitutes <5% of total brevetoxins in K. brevis extracts, necessitating large-scale cultures for milligram quantities.
Structural Similarities to Analogs
Co-elution with PbTx-2 and PbTx-3 complicates purification, requiring iterative HPLC runs.
Recent Advances
Q & A
Q. What methodological approaches are recommended for detecting PbTx-9 in human plasma or environmental samples?
Detection of PbTx-9 requires assays with validated cross-reactivity profiles. Enzyme-linked immunosorbent assays (ELISAs) are commonly used, but researchers must account for variable cross-reactivity across analogs. For example, PbTx-9 exhibits 44.1% cross-reactivity in ELISAs designed for PbTx-3 detection, which may lead to underestimation of true concentrations in human plasma . To improve accuracy, pair ELISA results with confirmatory techniques like liquid chromatography-mass spectrometry (LC-MS) and validate assays using matrix-matched standards to minimize interference .
Q. How does PbTx-9's chemical structure influence its toxicity compared to other brevetoxins?
PbTx-9 belongs to the brevetoxin B backbone family, characterized by a ladder-like polyether structure. Its hydroxyl group at the C-37 position differentiates it from PbTx-2 and PbTx-3, potentially altering binding affinity to voltage-gated sodium channels (VGSCs). Structural variations impact toxicity: PbTx-9 induces DNA damage in human lymphocytes at concentrations comparable to PbTx-2, suggesting similar genotoxic potency despite structural differences . Researchers should use nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to verify structural identity and purity (≥95%) in experimental samples .
Q. What experimental models are suitable for studying PbTx-9's genetic toxicity?
In vitro models like human lymphocytes are effective for assessing DNA damage via comet assays. PbTx-9 induces dose-dependent DNA strand breaks at concentrations ≥10 nM, with damage quantified using tail moment metrics. Include brevenal (a natural antagonist) as a control to confirm toxin-specific effects, as it completely abolishes PbTx-9-induced genotoxicity in lymphocytes .
Advanced Research Questions
Q. How can researchers resolve contradictions in PbTx-9 toxicity data across studies?
Discrepancies often arise from differences in experimental matrices (e.g., seawater vs. plasma) or assay cross-reactivity. For example, PbTx-9's ELISA cross-reactivity drops to 44.1% in human plasma compared to 83% in shellfish extracts, potentially skewing exposure assessments . Mitigate this by:
Q. What experimental design considerations are critical for studying PbTx-9 antagonism in vivo?
When testing antagonists like brevenal, prioritize:
- Dose timing : Pre-treatment with brevenal (1–2 hours before PbTx-9 exposure) maximizes protective effects in respiratory or neuronal models .
- Model selection : Use murine models for inhalation studies to mimic human exposure during harmful algal blooms (HABs). Measure biomarkers like plasma PbTx-9 levels (detectable at 0.1 ng/mL via validated ELISAs) and inflammatory cytokines .
- Endpoint analysis : Combine histopathology (e.g., lung tissue damage) with molecular endpoints (e.g., VGSC activity assays) .
Q. How does PbTx-9's cross-reactivity in immunoassays impact epidemiological studies?
Cross-reactivity variability complicates exposure quantification, especially in populations with co-exposure to multiple brevetoxins. For example, PbTx-9's 44.1% cross-reactivity in PbTx-3-targeted ELISAs may underestimate true exposure levels by >50% . Solutions include:
- Developing analog-specific antibodies or multiplex assays.
- Applying correction factors based on cross-reactivity tables (see example below).
| Brevetoxin Analog | Cross-Reactivity in PbTx-3 ELISA (%) |
|---|---|
| PbTx-2 | 29.6 |
| PbTx-9 | 44.1 |
| PbTx-B5 | 144 |
| Data adapted from |
Methodological Guidelines
- Sourcing Standards : Use research-grade PbTx-9 with certificates of analysis (CoA) confirming purity (e.g., ≥95% by HPLC) and storage conditions (e.g., -20°C in inert solvents) .
- Ethical Compliance : For in vivo studies, adhere to institutional animal care guidelines and disclose protocols in manuscripts (e.g., IACUC approval numbers) .
- Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental replication, including reaction conditions, spectral data, and statistical thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
